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Introduction TUG-891 is a potent and selective synthetic agonist of the Free Fatty Acid
Receptor 4 (FFAR4), also known as GPR120.[1][2] FFAR4 is a G protein-coupled receptor
(GPCR) that is activated by long-chain fatty acids and plays a crucial role in metabolic
regulation, inflammation, and glucose homeostasis.[3] TUG-891 serves as a valuable
pharmacological tool for investigating the physiological functions of FFAR4 and for the
discovery of novel therapeutics targeting this receptor. This document provides detailed
protocols for key in vitro assays to characterize the activity of TUG-891 on human FFARA4,
including calcium mobilization, B-arrestin recruitment, and ERK phosphorylation.

Data Presentation

Table 1: In Vitro Potency of TUG-891 at Human FFAR4

Assay Type Cell Line Parameter TUG-891 Value Reference
Calcium
o Flp-In T-REx 293  pEC50 74+0.1 [1]
Mobilization
B-Arrestin-2
_ HEK293T pEC50 7.7+0.1 [1]
Recruitment
ERK
_ Flp-In T-REx 293  pEC50 6.8+0.2 [1]
Phosphorylation
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Signaling Pathway

Activation of FFAR4 by TUG-891 initiates downstream signaling cascades primarily through
Gq/11 proteins and B-arrestin.[3] The Gg/11 pathway activation leads to the stimulation of
phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of
intracellular calcium stores, while DAG activates protein kinase C (PKC). These events can
culminate in the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[4][5]
Independently, agonist binding also promotes the recruitment of B-arrestin to the receptor,
which can also mediate ERK activation and is involved in receptor desensitization and
internalization.[3][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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